molecular formula C13H11Cl2NO2S B4796917 N-(2-chlorophenyl)-1-(4-chlorophenyl)methanesulfonamide

N-(2-chlorophenyl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B4796917
M. Wt: 316.2 g/mol
InChI Key: CMWXKRNMHYRSPC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(4-chlorophenyl)methanesulfonamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-chlorophenyl)methanesulfonamide typically involves the reaction of 2-chlorophenylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of more efficient solvents, higher reaction temperatures, and continuous flow reactors to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can be targeted by nucleophiles, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkoxides and amines, typically in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides.

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-chlorophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chlorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-chlorophenyl)-4-methylbenzamide
  • 2-(4-Chlorophenyl)acetamide
  • 2-chlorophenyl methylcarbamate

Uniqueness

N-(2-chlorophenyl)-1-(4-chlorophenyl)methanesulfonamide is unique due to the presence of two chlorophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c14-11-7-5-10(6-8-11)9-19(17,18)16-13-4-2-1-3-12(13)15/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWXKRNMHYRSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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